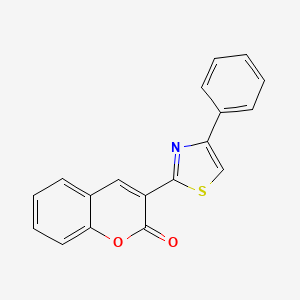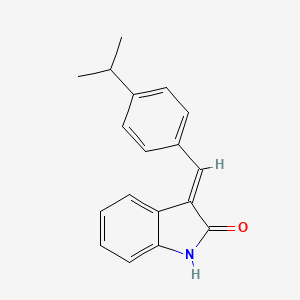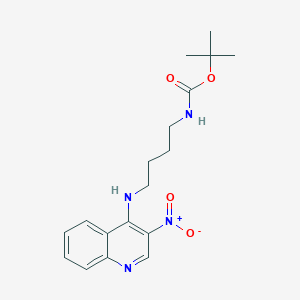
4-(Thiophen-2-yl)-2,2'-bipyridine
Overview
Description
“4-(Thiophen-2-yl)-2,2’-bipyridine” is a chemical compound that belongs to the class of thiophene-based analogs . Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom .
Synthesis Analysis
The synthesis of thiophene derivatives like “4-(Thiophen-2-yl)-2,2’-bipyridine” often involves heterocyclization of various substrates . A multicomponent Chichibabin pyridine synthesis reaction has been used to synthesize a novel di(thiophen-2-yl) substituted and pyrene-pyridine fluorescent molecular hybrid .Molecular Structure Analysis
Thiophene is a five-membered ring made up of one sulfur as a heteroatom . The molecular structure of “4-(Thiophen-2-yl)-2,2’-bipyridine” would be based on this basic structure, with additional functional groups attached.Chemical Reactions Analysis
Thiophene derivatives are known to undergo a variety of chemical reactions. For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Scientific Research Applications
Asymmetric Heterogeneous Catalysis
4-(Thiophen-2-yl)-2,2'-bipyridine derivatives have been explored in the context of asymmetric heterogeneous catalysis. For instance, a chiral synthon containing thiophen-2-yl units has shown potential in the asymmetric catalytic reduction of acetophenone, indicating a promising avenue for the development of new catalytic materials (Papillon et al., 1998).
Photovoltaic Applications
Significant research has been conducted on the use of thiophene-2-yl bipyridine derivatives in photovoltaic devices, particularly dye-sensitized solar cells (DSSCs). These compounds, often in the form of heteroleptic ruthenium complexes, have been shown to enhance the efficiency and absorptivity of DSSCs. The incorporation of thiophene-2-yl units in these complexes significantly influences their photophysical and electrochemical properties, contributing to improved solar energy conversion efficiencies (Wang et al., 2010).
Synthesis of Biologically Active Compounds
Thiophene-2-yl bipyridine derivatives have been synthesized and investigated for their potential biological activity. For example, certain 2,4'-bipyridine-5-carbonitriles carrying the 4-hydroxyphenylthio moiety have been evaluated for antibacterial and antifungal properties, indicating their relevance in medicinal chemistry research (Karabasanagouda et al., 2009).
Photophysical and Electrochemical Studies
The electrochemical and photophysical properties of ruthenium(II) complexes involving thiophene-2-yl bipyridine ligands have been extensively studied. These studies reveal how the modification of these complexes affects their absorption properties and charge transfer characteristics, which are crucial for applications in optoelectronics and solar energy conversion (Dai et al., 2011).
Advanced Material Synthesis
The synthesis of thiophene-2-yl bipyridine derivatives has been explored for the development of advanced materials with specific redox and photophysical properties. These materials find applications in various fields, including electronics and photonics (De Nicola et al., 2003).
Safety and Hazards
properties
IUPAC Name |
2-pyridin-2-yl-4-thiophen-2-ylpyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2S/c1-2-7-15-12(4-1)13-10-11(6-8-16-13)14-5-3-9-17-14/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLGDHXJAMVNOMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC=CC(=C2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Thiophen-2-yl)-2,2'-bipyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl((2-[ethyl(methyl)amino]ethyl))amine](/img/structure/B3251550.png)

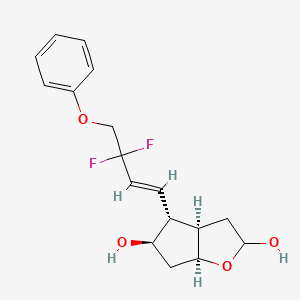
![(1S,3R,4R,7S)-7-Hydroxy-1-hydroxymethyl-3-(6-N-benzoyladenin-9-yl)-2,5-dioxabicyclo[2.2.1]heptane](/img/structure/B3251575.png)

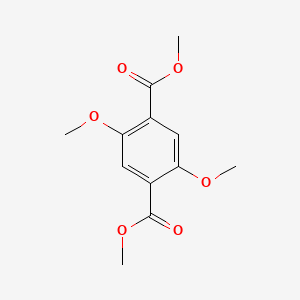

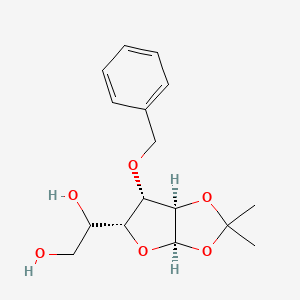

![1-[(E)-3-bromoprop-1-enyl]-3,5-difluorobenzene](/img/structure/B3251601.png)

